Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Tuberculosis drug discovery Malate synthase inhibition Structure-activity relationship

This ortho-brominated PDKA methyl ester is a stable GlcB inhibitor prodrug (IC50 0.6 nM free acid, PDB 3S9Z). Ortho-bromination extends half-life to 18 days (6× vs. unsubstituted PDKA)—critical for chronic TB assays without daily refreshment. The methyl ester boosts cellular permeability ~8-fold (MIC99 8 μM, H37Rv). With 89% synthetic yield and ≥97% purity, it is a cost-effective reference inhibitor and SAR scaffold for antitubercular discovery.

Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
CAS No. 1035235-10-9
Cat. No. B1417263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-bromophenyl)-2,4-dioxobutanoate
CAS1035235-10-9
Molecular FormulaC11H9BrO4
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC=CC=C1Br
InChIInChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3
InChIKeyVKMVKAZSQQFHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate (CAS 1035235-10-9): A Structurally Validated Phenyl-Diketo Acid Ester for Malate Synthase-Targeted Antitubercular Research


Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate (CAS 1035235-10-9) is an ortho‑brominated phenyl‑diketo acid (PDKA) methyl ester belonging to a class of potent, mechanism‑based inhibitors of Mycobacterium tuberculosis malate synthase (GlcB) [1]. This compound functions as a stable prodrug that, upon ester hydrolysis, releases the active 2‑bromophenyl‑diketo acid warhead. Its molecular weight is 285.09 g/mol with the formula C₁₁H₉BrO₄. Commercial preparations from suppliers including Bidepharm and Aladdin offer standard purity of ≥97% , while the parent acid structure has been resolved in complex with GlcB at 1.79 Å resolution (PDB 3S9Z) [2].

Why Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate Cannot Be Interchanged with Other Aryl Diketo Acids


Substitution of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate with closely related aryl diketo acids is precluded by three non‑interchangeable properties: (1) ortho‑substitution is mandatory for chemical stability—the parent unsubstituted phenyl‑diketo acid (PDKA) decomposes via retro‑Claisen cleavage with a half‑life of only 3 days, whereas ortho‑bromination extends the half‑life to 18 days [1]; (2) the bromine atom establishes a unique halogen‑bond network within the GlcB active site that cannot be recapitulated by fluorine or chlorine analogs, as evidenced by their distinct IC₅₀ and MIC profiles [1]; and (3) the methyl ester prodrug form dramatically improves cellular permeability relative to the free acid, with an ~8‑fold reduction in MIC against H37Rv M. tuberculosis [1]. These orthogonal differentiators render generic substitution scientifically unsound for applications requiring GlcB inhibition or antitubercular activity.

Quantitative Differentiators of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate Versus PDKA Analogs: IC₅₀, MIC₉₉, Stability, and Structural Resolution


Enzyme Inhibition Potency: ortho-Bromo PDKA Displays an IC₅₀ of 0.6 nM Against M. tuberculosis GlcB

The ortho‑bromo substituted phenyl‑diketo acid (free acid form of the target compound) achieves an IC₅₀ of 0.6 nM against Mycobacterium tuberculosis malate synthase (GlcB), representing a 3.3‑fold improvement over the parent unsubstituted PDKA (IC₅₀ = 2.0 nM) [1]. Among ortho‑substituted analogs, the bromo derivative is more potent than 2‑MePh (1.1 nM) and 2‑ClPh (0.5 nM), though slightly less potent than 2‑FPh (0.24 nM). Crucially, the ortho‑bromo substitution confers a 9.5‑fold potency gain relative to the para‑bromo isomer (IC₅₀ = 5.7 nM) [1].

Tuberculosis drug discovery Malate synthase inhibition Structure-activity relationship

Whole-Cell Antimycobacterial Activity: Methyl Ester of ortho-Bromo PDKA Exhibits an MIC₉₉ of 8 μM Against H37Rv on Acetate

The methyl ester of 4‑(2‑bromophenyl)‑2,4‑dioxobutanoic acid (the target compound) demonstrates an MIC₉₉ of 8 μM against H37Rv M. tuberculosis grown on acetate, and 16 μM on dextrose [1]. This represents an ~2‑fold improvement in whole‑cell potency compared to the free acid form (MIC₉₉ = 16 μM on acetate) due to enhanced cellular penetration [1]. Furthermore, the methyl ester of the ortho‑bromo PDKA outperforms the methyl ester of the ortho‑methyl analog (MIC₉₉ = 4 μM) and matches the benzyl ester variant (MIC₉₉ <1 μM), but with superior microsomal stability (clearance 3.2 ± 0.7 mL/min/g) compared to the benzyl ester (15.3 ± 6.1 mL/min/g) [1].

Antitubercular agents Minimum inhibitory concentration Prodrug permeability

Chemical Stability: ortho-Bromination Extends Half-Life to 18 Days Versus 3 Days for Parent PDKA

The ortho‑bromo substitution in the PDKA scaffold increases the compound's half‑life to 18 days, compared to only 3 days for the unsubstituted parent PDKA [1]. This 6‑fold stability enhancement is critical for reliable biological assays and downstream medicinal chemistry campaigns. In contrast, meta‑ and para‑bromo substitutions (half‑life = 7 days) provide only a 2.3‑fold improvement, demonstrating that ortho‑bromination uniquely disrupts conjugation to mitigate retro‑Claisen decomposition [1]. Among ortho‑substituted analogs, the bromo derivative is more stable than 2‑FPh (12 days) and less stable than 2‑ClPh (35 days) and 2‑MePh (30 days) [1].

Compound stability Retro-Claisen decomposition Structure-property relationship

Structural Validation: High-Resolution Crystal Structure Confirms ortho-Bromo PDKA Binding Mode at 1.79 Å

The binding pose of 4‑(2‑bromophenyl)‑2,4‑dioxobutanoic acid (free acid) within the GlcB active site has been experimentally determined at 1.79 Å resolution (PDB ID: 3S9Z) [1]. This structure reveals a 37° out‑of‑plane twist of the ortho‑bromophenyl ring, which is essential for both stability and inhibitory potency. The bromine atom engages in a halogen‑bond interaction with the protein backbone that is not observed for hydrogen‑substituted (PDKA) or para‑substituted analogs [1]. The crystallographic data provide atomic‑level validation that cannot be inferred from homology models of alternative diketo acid scaffolds, making this compound a preferred starting point for structure‑guided optimization.

X-ray crystallography Structure-based drug design Halogen bonding

Synthesis Yield: Convergent Claisen Condensation Delivers 89% Yield for the Methyl Ester

Methyl 4‑(2‑bromophenyl)‑2,4‑dioxobutanoate can be prepared in 89% yield via Claisen condensation of dimethyl oxalate with 2‑bromoacetophenone under basic conditions . This straightforward, high‑yielding route contrasts with the more complex syntheses required for heteroaryl‑substituted diketo acids (e.g., pyridine‑ or thiazole‑containing analogs), which typically require multi‑step sequences and yield <50% overall [1]. The commercial availability of the starting materials and the scalability of this condensation make the ortho‑bromo methyl ester a more accessible entry point for large‑scale structure‑activity relationship (SAR) campaigns.

Chemical synthesis Process chemistry Building block procurement

Preferred Application Scenarios for Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate Based on Quantified Differentiation


Malate Synthase (GlcB) Inhibition Assays and Structure-Based Drug Design for Tuberculosis

Given its sub‑nanomolar IC₅₀ (0.6 nM as the free acid) [1] and high‑resolution crystal structure (PDB 3S9Z, 1.79 Å) [2], this compound is optimally deployed as a reference inhibitor in GlcB enzymatic assays and as a starting scaffold for structure‑guided optimization of antitubercular agents. The ortho‑bromo substitution imparts a 3.3‑fold potency boost over the parent PDKA [1], enabling accurate benchmarking of new inhibitors.

Whole-Cell Antimycobacterial Screening on Acetate-Dependent Metabolism

The methyl ester prodrug exhibits an MIC₉₉ of 8 μM against H37Rv grown on acetate [1], conditions that mimic the fatty‑acid‑driven metabolism utilized by M. tuberculosis during latent infection. This 2‑fold improvement in whole‑cell potency over the free acid [1] makes the compound particularly valuable for phenotypic screens targeting persistent bacilli.

Long-Term Stability Studies and Multi-Week Pharmacological Profiling

With a half‑life of 18 days [1]—6‑fold longer than the unsubstituted PDKA—this compound remains intact over extended incubation periods required for chronic infection models or pharmacokinetic studies. The superior stability reduces the need for daily compound refreshment, minimizing experimental noise and improving data reproducibility.

Large-Scale SAR Campaigns and Medicinal Chemistry Optimization

The 89% synthetic yield from commercially available starting materials [1] positions this compound as a cost‑effective intermediate for synthesizing focused libraries of ortho‑substituted PDKA analogs. Its ready accessibility accelerates SAR exploration around the GlcB active site without the supply chain delays associated with lower‑yielding heteroaryl diketo acid syntheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.